

"Ethyl morpholine-2-carboxylate" chemical properties and structure

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Compound of Interest

Compound Name: Ethyl morpholine-2-carboxylate

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An In-Depth Technical Guide to **Ethyl Morpholine-2-Carboxylate**: Properties, Synthesis, and Applications

Introduction

Ethyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with an ethyl ester group. The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to drug candidates.^{[1][2]} Its unique structure, combining both an ether and a secondary amine functionality, allows for versatile chemical modifications and interactions with biological targets.^[3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the molecular structure, physicochemical properties, synthesis, reactivity, and applications of **Ethyl Morpholine-2-Carboxylate**, grounding technical data with practical, field-proven insights.

Molecular Structure and Identification

The unambiguous identification of **Ethyl morpholine-2-carboxylate** is critical for its application in synthesis and research. Its structure consists of a saturated six-membered morpholine ring with the ethyl carboxylate group attached to the carbon atom adjacent to the oxygen atom.

Molecular Structure of **Ethyl morpholine-2-carboxylate**

Caption: 2D structure of **Ethyl morpholine-2-carboxylate**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	ethyl morpholine-2-carboxylate	[4]
CAS Number	107904-06-3	[4]
Molecular Formula	C ₇ H ₁₃ NO ₃	[4]
SMILES	CCOC(=O)C1CNCCO1	[4]
InChI	InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3	[4]
InChIKey	PTWKMUDNOPBYJO-UHFFFAOYSA-N	[4]

Physicochemical Properties

The utility of **Ethyl morpholine-2-carboxylate** as a synthetic intermediate is largely defined by its physical and chemical properties. It is a liquid at room temperature and possesses a boiling point suitable for purification by vacuum distillation.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	159.18 g/mol	[4]
Physical State	Liquid	
Boiling Point	103 - 105 °C @ 1.0 mmHg	
XLogP3	-0.3	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	2	[4]

Synthesis and Purification

The synthesis of substituted morpholines is a well-established field, often relying on the cyclization of appropriate precursors. A modern and effective strategy for constructing the 2-substituted morpholine core involves the base-catalyzed reaction of a suitable nitrogen-containing precursor with a bifunctional electrophile.

One such advanced method involves the diastereoselective synthesis from a tosyl-oxazetidine and an α -formyl carboxylate, which yields a morpholine hemiaminal that can be further elaborated.[5] This approach offers high control over stereochemistry, which is crucial in drug development.

Representative Synthetic Protocol

The following protocol is a representative example based on established methodologies for the synthesis of the morpholine-2-carboxylate scaffold.[5]

Step 1: Reagent Preparation

- Dissolve the starting materials, 2-tosyl-1,2-oxazetidine and ethyl 2-formylpropanoate, in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Base-Catalyzed Cyclization

- Cool the reaction mixture to 0 °C in an ice bath.
- Add a mild inorganic base, such as potassium carbonate (K_2CO_3), portion-wise to the stirred solution.
 - Causality Insight: A mild base is chosen to deprotonate the α -formyl carboxylate, forming a nucleophilic enolate, without promoting unwanted side reactions. The tosyl group on the oxazetidine acts as both a protecting group and an activating group for the ring-opening.

Step 3: Reaction Monitoring

- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Step 4: Work-up and Extraction

- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.

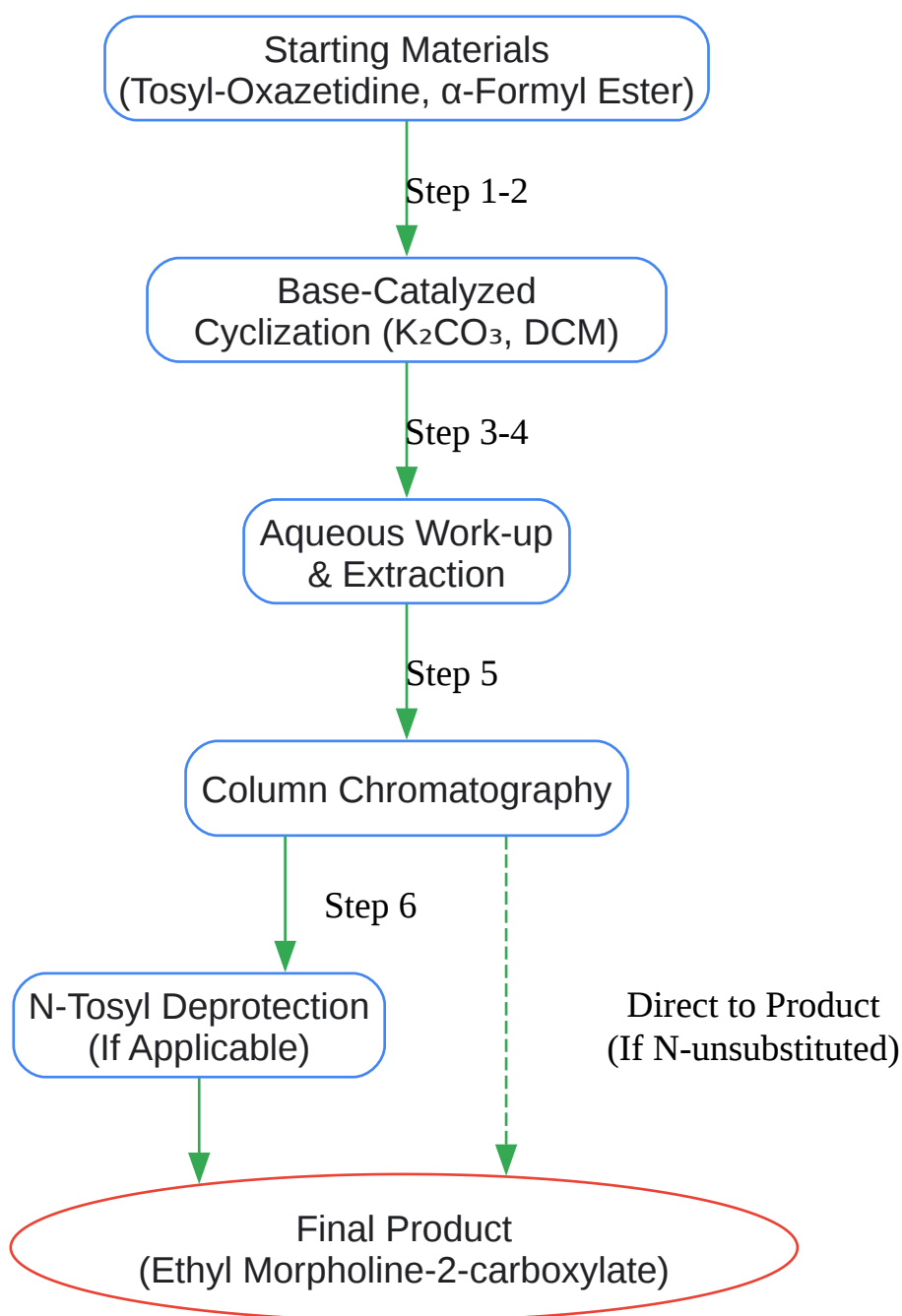
Step 5: Purification

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the intermediate N-tosyl morpholine derivative.

Step 6: Deprotection (if necessary)

- The final N-H morpholine is typically obtained by removing the tosyl protecting group under reducing conditions (e.g., using magnesium in methanol or other standard deprotection methods).

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of the morpholine-2-carboxylate core.

Chemical Reactivity and Derivatization

Ethyl morpholine-2-carboxylate possesses two primary reactive sites: the secondary amine (N-H) and the ethyl ester. This dual functionality makes it a highly versatile building block for creating a library of derivatives.

- **Secondary Amine:** The nitrogen atom is nucleophilic and can undergo a variety of transformations, including N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), and reductive amination. The presence of the ring oxygen atom slightly reduces the basicity and nucleophilicity of the amine compared to piperidine, a factor that can be exploited for selective reactions.
- **Ethyl Ester:** The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH_4), or converted to amides by reacting with primary or secondary amines.

Potential Derivatization Pathways

```
graph LR;
    start([Ethyl Morpholine-2-carboxylate]) -->|Hydrolysis (H+ or OH-)| acid[Morpholine-2-carboxylic Acid];
    start -->|Reduction (e.g., LiAlH4)| alcohol[Morpholin-2-ylmethanol];
    start -->|Aminolysis (R2NH)| amide[Morpholine-2-carboxamide];
    start -->|Alkylation (R-X, Base)| n_alkyl[N-Alkyl Derivative];
    start -->|Acylation (RCOCl, Base)| n_acyl[N-Acyl Derivative];
```

```
// Central Molecule start [label="Ethyl\nMorpholine-2-carboxylate", shape=ellipse,
color="#4285F4", fillcolor="#FFFFFF"];
```

```
// Products acid [label="Morpholine-2-carboxylic Acid"]; alcohol [label="Morpholin-2-
ylmethanol"]; amide [label="Morpholine-2-carboxamide"]; n_alkyl [label="N-Alkyl Derivative"];
n_acyl [label="N-Acyl Derivative"];
```

```
// Edges with reaction conditions start -> acid [label="Hydrolysis\n(H+ or OH-)"]; start -> alcohol
[label="Reduction\n(e.g., LiAlH4)"]; start -> amide [label="Aminolysis\n(R2NH)"]; start -> n_alkyl
[label="Alkylation\n(R-X, Base)"]; start -> n_acyl [label="Acylation\n(RCOCl, Base)"]; }
```

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